molecular formula C9H8BrClO4S B2670250 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 953740-14-2

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2670250
CAS No.: 953740-14-2
M. Wt: 327.57
InChI Key: BMYPFYGYAIAKIY-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₈BrClO₄S and a molecular weight of 327.58 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a benzodioxepine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids like lysine and cysteine, leading to the modification of protein function . This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPFYGYAIAKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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